![molecular formula C10H12OS B14415242 2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol CAS No. 86163-84-0](/img/structure/B14415242.png)
2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol is an organic compound with the molecular formula C10H12OS It features a phenylethenyl group attached to a sulfanyl group, which is further connected to an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-mercaptoethanol with styrene oxide under basic conditions. The reaction typically proceeds as follows:
Reactants: 2-mercaptoethanol and styrene oxide.
Conditions: Basic conditions, often using a base such as sodium hydroxide.
Procedure: The reactants are mixed and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The phenylethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of various substituted ethan-1-ol derivatives.
Applications De Recherche Scientifique
2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of 2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol involves its interaction with molecular targets and pathways. The phenylethenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of target proteins and enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylethanol: Similar structure but lacks the sulfanyl group.
2-Mercaptoethanol: Contains the sulfanyl group but lacks the phenylethenyl group.
Styrene Oxide: Contains the phenylethenyl group but lacks the sulfanyl and hydroxyl groups.
Uniqueness
2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol is unique due to the presence of both the phenylethenyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
86163-84-0 |
|---|---|
Formule moléculaire |
C10H12OS |
Poids moléculaire |
180.27 g/mol |
Nom IUPAC |
2-(2-phenylethenylsulfanyl)ethanol |
InChI |
InChI=1S/C10H12OS/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-6,8,11H,7,9H2 |
Clé InChI |
PLBHSRRXVHKUPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CSCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
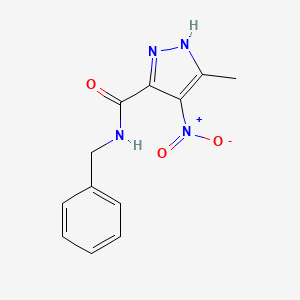
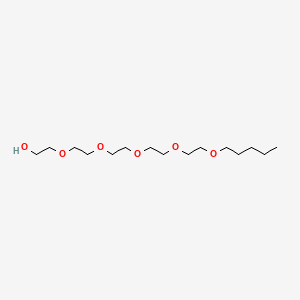
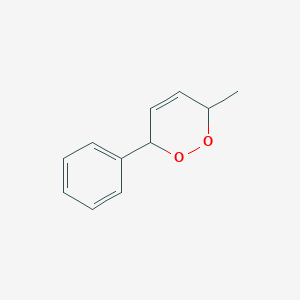


![[(Tert-butoxyethynyl)sulfanyl]benzene](/img/structure/B14415200.png)
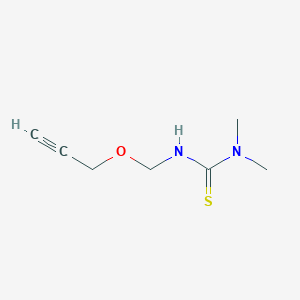
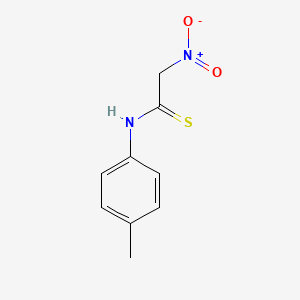
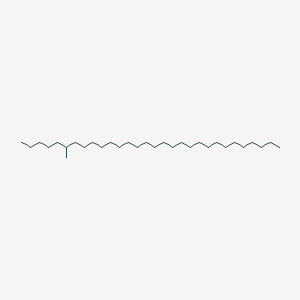

![1H-Imidazole, 1-methyl-2-[(methylthio)methyl]-](/img/structure/B14415222.png)


